![molecular formula C9H14N2O3S2 B12809184 2-[2-(2-Sulfosulfanylethylamino)ethyl]pyridine CAS No. 70020-59-6](/img/structure/B12809184.png)
2-[2-(2-Sulfosulfanylethylamino)ethyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NIOSH/KJ2558000 is a chemical compound listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides essential information on various chemicals, including their properties, hazards, and safety measures. NIOSH/KJ2558000 is recognized for its industrial significance and potential health impacts in occupational settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of NIOSH/KJ2558000 involves specific synthetic routes and reaction conditions. These methods are detailed in the NIOSH Manual of Analytical Methods (NMAM), which includes protocols for sampling and analysis of workplace contaminants . The synthesis typically involves controlled chemical reactions under specific temperature and pressure conditions to ensure the purity and stability of the compound.
Industrial Production Methods: Industrial production of NIOSH/KJ2558000 follows standardized procedures to maintain consistency and safety. The methods include large-scale chemical reactions in industrial reactors, followed by purification processes to remove impurities. The production is monitored to comply with safety regulations and environmental standards .
Análisis De Reacciones Químicas
Types of Reactions: NIOSH/KJ2558000 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and catalysts.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Occurs in the presence of nucleophiles or electrophiles, depending on the nature of the substituent group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
NIOSH/KJ2558000 has diverse applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and analytical methods.
Biology: Employed in studies related to cellular processes and biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the manufacturing of industrial products and materials
Mecanismo De Acción
The mechanism of action of NIOSH/KJ2558000 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .
Comparación Con Compuestos Similares
- Volatile Organic Compounds (VOCs)
- Nitroaromatic Compounds
- Polycyclic Aromatic Compounds (PACs)
Comparison: NIOSH/KJ2558000 is unique in its chemical structure and properties compared to similar compounds. While VOCs and PACs are known for their volatility and aromatic nature, NIOSH/KJ2558000 has distinct reactivity and applications. Nitroaromatic compounds share some similarities in terms of chemical reactions but differ in their specific uses and effects .
Propiedades
Número CAS |
70020-59-6 |
|---|---|
Fórmula molecular |
C9H14N2O3S2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
2-[2-(2-sulfosulfanylethylamino)ethyl]pyridine |
InChI |
InChI=1S/C9H14N2O3S2/c12-16(13,14)15-8-7-10-6-4-9-3-1-2-5-11-9/h1-3,5,10H,4,6-8H2,(H,12,13,14) |
Clave InChI |
QSFZWOBEWWLVCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


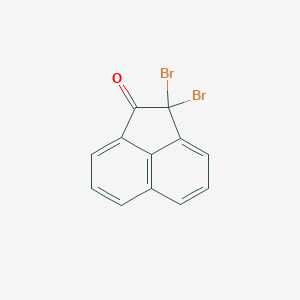
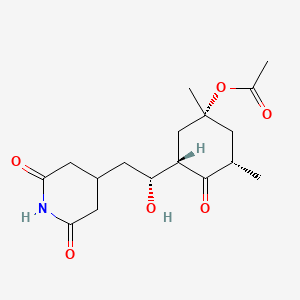
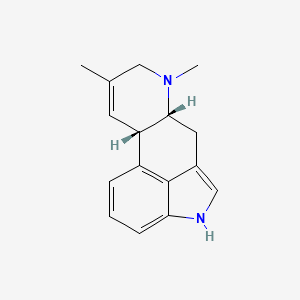
![2-[2-[6-[4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12809120.png)
![4'-(Chloromethyl)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B12809122.png)

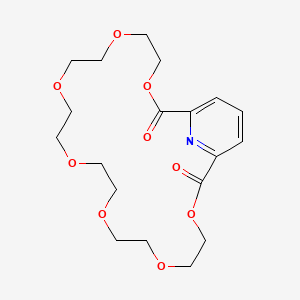
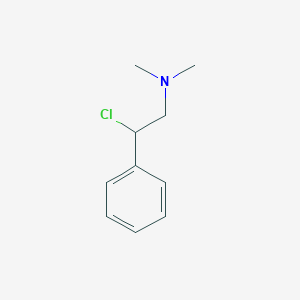
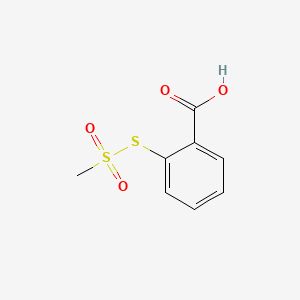
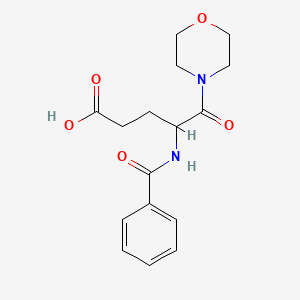


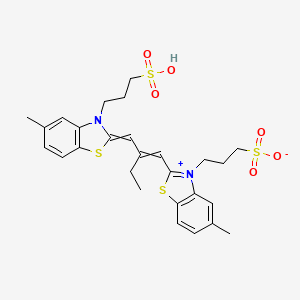
![Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol tetraacetate](/img/structure/B12809193.png)
